Acid-PEG9-NHS ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

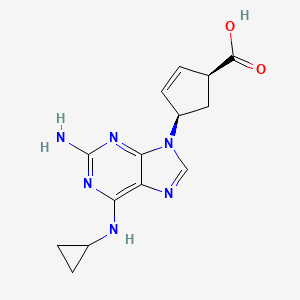

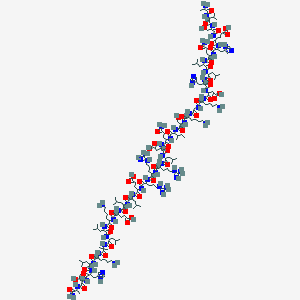

Acid-PEG9-NHS ester is a PEG linker containing a carboxylic acid and an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .

Synthesis Analysis

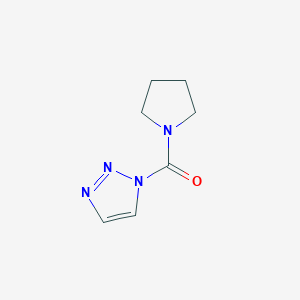

The terminal carboxylic acid of Acid-PEG9-NHS ester can react with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis

The molecular formula of Acid-PEG9-NHS ester is C26H45NO15 . It has a molecular weight of 611.6 g/mol .Chemical Reactions Analysis

The NHS ester of Acid-PEG9-NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . NHS ester-activated crosslinkers react with primary amines in physiologic to slightly alkaline conditions (pH 7.2 to 9) to yield stable amide bonds .Physical And Chemical Properties Analysis

Acid-PEG9-NHS ester is a PEG derivative containing a carboxylic acid and an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media . Ester molecules are polar but have no hydrogen atom attached directly to an oxygen atom. They are therefore incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .Applications De Recherche Scientifique

Bioconjugation with Antibodies

Acid-PEG9-NHS ester is widely used in bioconjugation with antibodies . The NHS ester group can react with primary amines (NH2) on the antibody very readily at pH 7-9 to form a stable, irreversible amide bond .

Protein Conjugation

This compound is also used in protein conjugation . The NHS ester group can react with primary amines (NH2) on the protein to form a stable, irreversible amide bond .

Peptide Conjugation

Acid-PEG9-NHS ester is used in peptide conjugation . The NHS ester group can react with primary amines (NH2) on the peptide to form a stable, irreversible amide bond .

Increasing Solubility in Aqueous Media

The hydrophilic PEG spacer in Acid-PEG9-NHS ester increases solubility in aqueous media . This makes it useful in various applications where increased solubility is required .

Conjugation with Amine-Modified Oligonucleotides

Acid-PEG9-NHS ester can be used to label the primary amines (-NH2) of amine-modified oligonucleotides . This allows for the creation of stable, irreversible amide bonds .

Conjugation with Other Amine-Containing Molecules

This compound can also be used to label the primary amines (-NH2) of other amine-containing molecules . This is useful in a variety of research applications where labeling of amine-containing molecules is required .

Mécanisme D'action

Acid-PEG9-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO15/c28-23-1-2-24(29)27(23)42-26(32)4-6-34-8-10-36-12-14-38-16-18-40-20-22-41-21-19-39-17-15-37-13-11-35-9-7-33-5-3-25(30)31/h1-22H2,(H,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJOKQEMLFQBOQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acid-PEG9-NHS ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-Amino-6-[1-[[6-(2-hydroxypropan-2-yl)pyridin-2-yl]methyl]triazol-4-yl]pyrimidin-4-yl]-2-methylbenzonitrile](/img/structure/B605078.png)

![N-ethyl-4-[2-(4-fluoro-2,6-dimethylphenoxy)-5-(2-hydroxypropan-2-yl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B605083.png)

![Trans-4-{4-[7-Amino-2-(1,2,3-Benzothiadiazol-7-Yl)-3-Chlorofuro[2,3-C]pyridin-4-Yl]-1h-Pyrazol-1-Yl}cyclohexanol](/img/structure/B605089.png)